
N-benzyl-1,2,5-thiadiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1,2,5-thiadiazole-3-carboxamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1,2,5-thiadiazole-3-carboxamide typically involves the reaction of a thiadiazole derivative with a benzylamine. One common method involves the reaction of 1,2,5-thiadiazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with benzylamine to yield the desired carboxamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-1,2,5-thiadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or thiadiazole moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl or thiadiazole ring.
Scientific Research Applications
N-benzyl-1,2,5-thiadiazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-benzyl-1,2,5-thiadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may interfere with cellular processes such as DNA replication and repair, leading to cell death. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
N-benzyl-1,2,5-thiadiazole-3-carboxamide can be compared with other thiadiazole derivatives, such as:
- 1,2,3-thiadiazole derivatives
- 1,2,4-thiadiazole derivatives
- 1,3,4-thiadiazole derivatives
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl group, which can influence its chemical reactivity and biological activity. Compared to other thiadiazole derivatives, it may exhibit distinct properties and applications due to these structural differences .
Properties
IUPAC Name |
N-benzyl-1,2,5-thiadiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c14-10(9-7-12-15-13-9)11-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZDZWYFLWYAHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NSN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.